1,10-Phenanthroline, 2,2'-(1,6-pyrenediyl)bis-
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Overview
Description
1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- is a complex organic compound that features a unique structure combining the 1,10-phenanthroline moiety with a pyrene core. This compound is known for its versatile applications in various fields, including coordination chemistry, materials science, and biological studies. The presence of both phenanthroline and pyrene units endows it with distinctive photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- typically involves the coupling of 1,10-phenanthroline derivatives with pyrene-based intermediates. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired compound under mild conditions. The reaction generally proceeds as follows:
Starting Materials: 1,10-Phenanthroline and a pyrene derivative.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated to 100°C under an inert atmosphere for several hours.
Industrial Production Methods
While the industrial production of this specific compound is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenanthroline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.
Medicine: Explored for its anticancer properties due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription processes. Additionally, its metal complexes can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
1,10-Phenanthroline: The parent compound, widely used as a ligand.
Pyrazino[2,3-f][1,10]phenanthroline: A derivative with similar coordination properties.
Uniqueness
1,10-Phenanthroline, 2,2’-(1,6-pyrenediyl)bis- stands out due to its combination of phenanthroline and pyrene units, which imparts unique photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and the ability to form stable metal complexes.
Properties
CAS No. |
646034-81-3 |
---|---|
Molecular Formula |
C40H22N4 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-[6-(1,10-phenanthrolin-2-yl)pyren-1-yl]-1,10-phenanthroline |
InChI |
InChI=1S/C40H22N4/c1-3-25-5-7-27-13-19-33(43-39(27)37(25)41-21-1)29-15-9-23-12-18-32-30(16-10-24-11-17-31(29)35(23)36(24)32)34-20-14-28-8-6-26-4-2-22-42-38(26)40(28)44-34/h1-22H |
InChI Key |
ZSOAJXAGZZKZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=C5C=CC6=C7C5=C(C=C4)C=CC7=C(C=C6)C8=NC9=C(C=CC2=C9N=CC=C2)C=C8)N=C1 |
Origin of Product |
United States |
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